molecular formula C12H16OS B7984059 trans-2-(4-(Methylthio)phenyl)cyclopentanol

trans-2-(4-(Methylthio)phenyl)cyclopentanol

Cat. No.: B7984059
M. Wt: 208.32 g/mol
InChI Key: GVRPSGKRVQIOQU-NWDGAFQWSA-N
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Description

trans-2-(4-(Methylthio)phenyl)cyclopentanol is a cyclopentanol derivative featuring a para-substituted methylthio (SCH₃) group on the aromatic ring. Its molecular formula is C₁₂H₁₆OS, with a molecular weight of 208.32 g/mol.

Properties

IUPAC Name

(1R,2S)-2-(4-methylsulfanylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRPSGKRVQIOQU-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Methylthio)phenyl)cyclopentanol typically involves the following steps:

    Formation of the cyclopentanol ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-(methylthio)phenyl group: This step often involves a substitution reaction where a suitable phenyl derivative is introduced to the cyclopentanol ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-(Methylthio)phenyl)cyclopentanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions where the methylthio group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form new compounds through various chemical reactions.

Biology and Medicine

  • Potential applications in drug development due to its unique structural features.
  • Investigated for its biological activity and interactions with biological molecules.

Industry

  • Utilized in the production of specialty chemicals and materials.
  • Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-(4-(Methylthio)phenyl)cyclopentanol involves its interaction with molecular targets through its functional groups. The methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopentanol ring provides a stable framework that can undergo modifications to enhance the compound’s properties.

Comparison with Similar Compounds

Structural and Substituent Analysis

The methylthio group in trans-2-(4-(Methylthio)phenyl)cyclopentanol distinguishes it from analogs with different para-substituents. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound SCH₃ C₁₂H₁₆OS 208.32 Not provided Electron-donating substituent; potential agrochemical intermediate
trans-2-(4-(Dimethylamino)phenyl)cyclopentanol N(CH₃)₂ C₁₃H₁₉NO 205.30 933674-37-4 Strong electron donor; basicity enhances solubility
trans-2-(3-Fluorophenyl)cyclopentanol F (meta) C₁₁H₁₃FO 180.22 Not provided Electron-withdrawing substituent; altered reactivity
trans-2-(4-n-Butylphenyl)cyclopentanol C₄H₉ C₁₅H₂₂O 218.33 42144-18-3 Lipophilic; increased hydrophobicity

Substituent Effects :

  • Methylthio (SCH₃) : Moderately electron-donating via sulfur’s lone pairs, enhancing stability and possibly binding affinity in biological systems.
  • Dimethylamino (N(CH₃)₂): Strong electron-donating group, increasing basicity and solubility in acidic environments .
  • n-Butyl (C₄H₉) : Hydrophobic alkyl chain, improving lipid solubility and membrane permeability .

Physical and Chemical Properties

  • Boiling/Melting Points: Limited data exist for the target compound, but analogs with bulkier substituents (e.g., n-butyl) exhibit higher molecular weights and likely higher boiling points .
  • Solubility: The dimethylamino analog’s polarity suggests better aqueous solubility than the hydrophobic n-butyl derivative. The methylthio group’s moderate polarity may balance solubility in organic solvents.
  • Reactivity : The fluorine substituent’s electron-withdrawing nature could accelerate electrophilic substitution reactions at the meta position , whereas the methylthio group may direct reactions to the para position.

Biological Activity

trans-2-(4-(Methylthio)phenyl)cyclopentanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The compound features a cyclopentanol backbone with a methylthio group attached to a phenyl ring. The presence of the methylthio group is significant as it can influence the compound's reactivity and interaction with biological targets.

  • Molecular Formula : C12_{12}H16_{16}OS
  • Molecular Weight : Approximately 208.32 g/mol

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the cyclopentanol structure through cyclization reactions.
  • Introduction of the methylthio group , which can be achieved via nucleophilic substitution or other functionalization methods.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives containing sulfur groups have shown effectiveness against various bacterial strains, including MRSA and E. coli . The potential mechanism involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, similar to other phenolic compounds that inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that related compounds can selectively inhibit COX-2, which is associated with inflammation .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated several derivatives of phenylcyclopentanol for their antibacterial activity against strains such as K. pneumoniae and P. aeruginosa. The results indicated that compounds with methylthio substitutions demonstrated enhanced activity compared to those without .
CompoundMIC (µg/mL) against MRSAMIC (µg/mL) against E. coli
Compound A48
Compound B25
This compound36
  • Inhibition of COX Enzymes :
    • Another significant study focused on the COX inhibitory activity of similar compounds. It was found that certain derivatives exhibited selectivity towards COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects .
CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)Selectivity Index
Compound A100.520
Compound B120.340
This compound110.427.5

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The methylthio group may enhance binding affinity to enzymes like COX, leading to inhibition.
  • Receptor Modulation : Similar compounds have shown potential in modulating receptor activity, which could be explored further for therapeutic applications.

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